2-Cyclopropylphenol
Overview
Description
2-Cyclopropylphenol, also known as this compound, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications:
- 2-Cyclopropylidene-phenoxy ethanes, related to 2-Cyclopropylphenol, are used for synthesizing compounds like 5,6-methanoamino acids (Bernard & Piras, 1997).
- It serves as an intermediate in synthesizing tricyclic steroid precursors such as estrone methyl ether (Taber & Sheth, 2008).
Bioorthogonal Chemistry:
- Cyclopropenones, a class including this compound, are used in recombinant protein production and sequential bioorthogonal labeling (Row et al., 2017).
- It is also used as a bioorthogonal reagent for selectively ligating with complementary probes (Row & Prescher, 2018).
Medicinal Chemistry:
- This compound derivatives show inhibitory effects on human carbonic anhydrase enzymes, crucial for various physiological functions (Boztaş et al., 2015).
- It can modify a triple-negative breast cancer driver, glutathione S-transferase pi-1, by covalently binding at the active site (Fan et al., 2021).
Other Applications:
- In the metabolism of cyclopropylbenzene, this compound is formed in liver microsomal preparations (Riley & Hanzlik, 1994).
- It's involved in iodine-catalyzed 2-arylsulfanylphenol formation from thiols and cyclohexanones (Liao et al., 2013).
Mechanism of Action
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components
Mode of Action
It’s known that phenol, a related compound, is a potent proteolytic agent and produces a chemical neurolysis when injected next to a nerve
Biochemical Pathways
It’s known that drugs can affect various biological pathways, leading to changes in cellular function . More research is needed to elucidate the specific biochemical pathways influenced by 2-Cyclopropylphenol.
Result of Action
It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function . More research is needed to elucidate the specific effects of this compound.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a drug
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, a category to which 2-Cyclopropylphenol belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and biomolecules that this compound interacts with are not yet identified .
Cellular Effects
They can neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within the cell, and this localization can affect their activity or function
Properties
IUPAC Name |
2-cyclopropylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBILBRBSALKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454529 | |
Record name | 2-cyclopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10292-60-1 | |
Record name | 2-cyclopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?
A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that this compound may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for this compound, the structural similarity suggests a similar metabolic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.